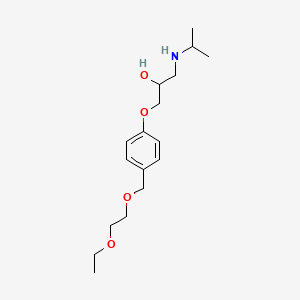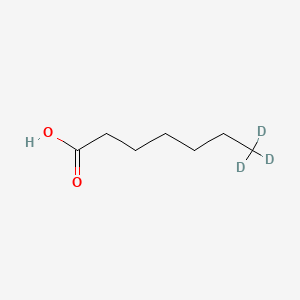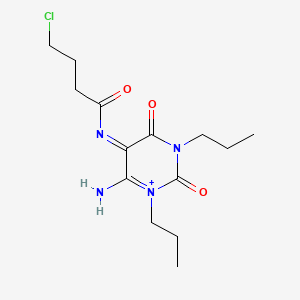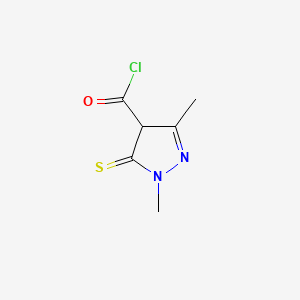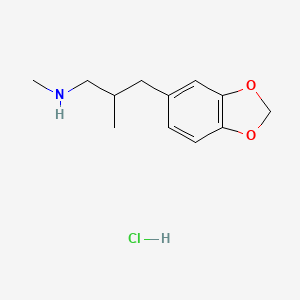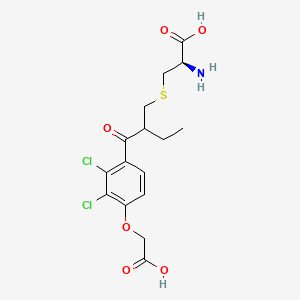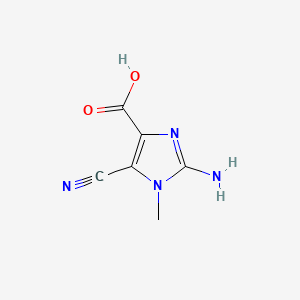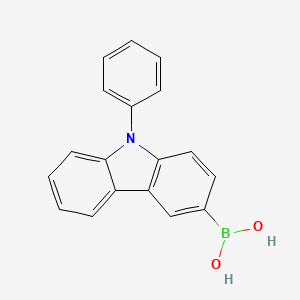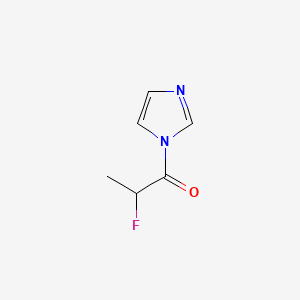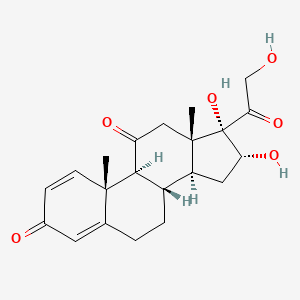
11-Keto-16alpha-hydroxyprednisolone
Descripción general
Descripción
11-Keto-16alpha-hydroxyprednisolone is a synthetic glucocorticoid compound. It is a derivative of prednisolone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of a keto group at the 11th position and a hydroxyl group at the 16alpha position on the steroid backbone.
Mecanismo De Acción
Target of Action
11-Keto-16alpha-hydroxyprednisolone is a glucocorticoid, similar to cortisol . Glucocorticoids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside cells . The glucocorticoid receptor plays a crucial role in regulating various physiological processes, including metabolism, immune response, and inflammation .
Mode of Action
The interaction of this compound with its target, the glucocorticoid receptor, leads to changes in gene expression . Upon binding to the glucocorticoid receptor, this compound triggers a conformational change in the receptor, allowing it to translocate into the nucleus . Inside the nucleus, the glucocorticoid receptor complex binds to specific DNA sequences, known as glucocorticoid response elements, leading to the transcription of target genes . This process can either upregulate or downregulate the expression of genes, depending on the specific target gene and cellular context .
Biochemical Pathways
The action of this compound affects various biochemical pathways. It can suppress the transcription of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNFα), interleukin-1 (IL-1), and interferon gamma (IFNγ) . It also has an anti-inflammatory action by suppressing the transcription of cyclooxygenase-2 (COX-2) and inhibiting pro-inflammatory phospholipase A2 by inducing lipocortin .
Pharmacokinetics
Glucocorticoids like this compound are generally well absorbed when administered orally . They are widely distributed throughout the body and are metabolized primarily in the liver . The metabolites are then excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . By suppressing the transcription of pro-inflammatory genes and promoting the expression of anti-inflammatory genes, this compound can reduce inflammation and modulate immune responses .
Análisis Bioquímico
Biochemical Properties
11-Keto-16alpha-hydroxyprednisolone plays a crucial role in biochemical reactions, particularly in the context of steroid metabolism. It interacts with several enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). These enzymes are responsible for the interconversion of active and inactive glucocorticoids, thereby regulating the availability of active steroids within tissues . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in its metabolic processing .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also impacts cellular metabolism by altering the activity of enzymes involved in glucose and lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with glucocorticoid receptors. Upon binding to these receptors, the compound induces conformational changes that facilitate the receptor’s interaction with specific DNA sequences, leading to changes in gene expression . Additionally, this compound can inhibit or activate various enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained anti-inflammatory effects and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant toxicity . At higher doses, it can cause adverse effects such as immunosuppression, metabolic disturbances, and potential toxicity . These dose-dependent effects highlight the importance of careful dosage optimization in research settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to steroid metabolism. It interacts with enzymes such as 11β-HSD1 and 11β-HSD2, which regulate its conversion to active and inactive forms . Additionally, cytochrome P450 enzymes play a role in its metabolic processing, influencing its bioavailability and activity . These interactions can affect metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For example, binding to glucocorticoid receptors facilitates its transport to the nucleus, where it can exert its effects on gene expression .
Subcellular Localization
This compound is primarily localized within the cytoplasm and nucleus of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Within the nucleus, the compound interacts with glucocorticoid receptors to modulate gene expression, while in the cytoplasm, it can influence various signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Keto-16alpha-hydroxyprednisolone typically involves multiple steps starting from prednisolone. One common method includes the following steps:
Oxidation: Prednisolone is oxidized to introduce the keto group at the 11th position.
Hydroxylation: The compound undergoes hydroxylation at the 16alpha position using specific hydroxylating agents.
Purification: The final product is purified through recrystallization or chromatography to obtain high purity this compound
Industrial Production Methods: Industrial production methods often involve the use of microbial biotransformation. For example, Arthrobacter simplex and Streptomyces roseochromogenes can be used to convert hydrocortisone into this compound through a series of bioconversion steps .
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the keto group, converting it back to a hydroxyl group.
Substitution: Various substitution reactions can occur at different positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydroxylating Agents: Microbial enzymes from Arthrobacter simplex and Streptomyces roseochromogenes.
Major Products Formed:
Oxidation Products: Further oxidized derivatives with additional keto groups.
Reduction Products: Reduced derivatives with hydroxyl groups replacing keto groups.
Substitution Products: Various substituted steroids depending on the reagents used.
Aplicaciones Científicas De Investigación
11-Keto-16alpha-hydroxyprednisolone has several applications in scientific research:
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Comparación Con Compuestos Similares
Prednisolone: The parent compound, widely used for its anti-inflammatory properties.
Hydrocortisone: Another glucocorticoid with similar anti-inflammatory effects.
Uniqueness: 11-Keto-16alpha-hydroxyprednisolone is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in different metabolic pathways and potentially reduced side effects compared to other glucocorticoids .
Propiedades
IUPAC Name |
(8S,9S,10R,13S,14S,16R,17S)-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-14,16,18,22,25,27H,3-4,8-10H2,1-2H3/t13-,14-,16+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDYJOZZUZDXCV-QLONCABFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858530 | |
| Record name | (16alpha)-16,17,21-Trihydroxypregna-1,4-diene-3,11,20-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3754-05-0 | |
| Record name | 11-Keto-16alpha-hydroxyprednisolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003754050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (16alpha)-16,17,21-Trihydroxypregna-1,4-diene-3,11,20-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-KETO-16.ALPHA.-HYDROXYPREDNISOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UUI9HUO3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
